molecular formula C10H9F3N2 B13303193 2-(Ethylamino)-5-(trifluoromethyl)benzonitrile

2-(Ethylamino)-5-(trifluoromethyl)benzonitrile

Katalognummer: B13303193
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: DBNLDMFHCISFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethylamino group and a trifluoromethyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-(trifluoromethyl)benzonitrile typically involves the introduction of the ethylamino and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylamino)-5-(trifluoromethyl)benzonitrile
  • 2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile
  • 2-(Ethylamino)-4-(trifluoromethyl)benzonitrile

Uniqueness

2-(Ethylamino)-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the ethylamino and trifluoromethyl groups on the benzonitrile core. This arrangement can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H9F3N2

Molekulargewicht

214.19 g/mol

IUPAC-Name

2-(ethylamino)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-15-9-4-3-8(10(11,12)13)5-7(9)6-14/h3-5,15H,2H2,1H3

InChI-Schlüssel

DBNLDMFHCISFSV-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(C=C(C=C1)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.